molecular formula C15H17BrN2O2S B13649706 Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate

Cat. No.: B13649706
M. Wt: 369.3 g/mol
InChI Key: ZZJCOMKBQCZUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate is a novel brominated thiazole carboxylate ester designed for research and development purposes. The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity due to the delocalization of π electrons and the presence of sulfur and nitrogen heteroatoms, which makes it a versatile scaffold for designing bioactive molecules . Thiazole-containing compounds are of significant interest in pharmaceutical research for their diverse biological activities. These activities may include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects, based on the extensive literature surrounding the thiazole moiety . The specific bromo and carboxylate ester functional groups on this compound provide reactive sites for further chemical modifications, such as cross-coupling reactions or amidation, making it a valuable synthetic intermediate for constructing more complex chemical entities . This product is intended for research use only and is not approved for use in humans or animals for diagnostic or therapeutic purposes. Researchers are advised to consult all applicable safety data sheets (SDS) before handling.

Properties

Molecular Formula

C15H17BrN2O2S

Molecular Weight

369.3 g/mol

IUPAC Name

methyl 4-bromo-2-(4-butylanilino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H17BrN2O2S/c1-3-4-5-10-6-8-11(9-7-10)17-15-18-13(16)12(21-15)14(19)20-2/h6-9H,3-5H2,1-2H3,(H,17,18)

InChI Key

ZZJCOMKBQCZUDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key stages:

Cyclization to Form the Thiazole Ring

The foundational step involves the cyclization of alkyl 4-(halo)-2-chloroacetoacetates with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. This process is described in detail in a patented method, which is highly relevant for the preparation of methyl 4-bromo-2-substituted thiazole derivatives:

  • Reactants: Alkyl 4-(halo)-2-chloroacetoacetate (where the halo can be bromine) and thioacetamide.
  • Conditions: The reaction is carried out in acetonitrile with an amine base (preferably triethylamine) added after initial mixing of thioacetamide and the acetoacetate.
  • Molar Ratios: Thioacetamide is used in slight excess (1.05 to 2.0 equivalents), and the amine base is used in at least 2.5 equivalents.
  • Temperature: Ambient to 60°C initially, then reflux in acetonitrile (~82°C) for about one hour to complete cyclization and dehydration.
  • Outcome: High-yield formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which serve as key intermediates for further functionalization.

Attachment of the 2-(4-butylphenylamino) Group

The 2-position substitution with a 4-butylphenylamino group is introduced through nucleophilic aromatic substitution or amination reactions involving aniline derivatives:

  • Precursor: 2-carbonitrile or 2-chlorinated thiazole intermediates.
  • Amination: Reaction with 4-butylaniline or related aryl amines under microwave-assisted or thermal conditions.
  • Microwave-Assisted Synthesis: Microwave irradiation at temperatures around 118°C in acetic acid has been shown to facilitate rapid and efficient substitution, yielding the desired 2-arylamino thiazole derivatives.
  • Yields: Good yields (often above 60%) are reported for these amination steps.

Conversion to Methyl Ester at the 5-Carboxylate Position

The methyl ester function at the 5-position is introduced either by:

  • Direct esterification: Treating the carboxylic acid or acid derivative with methanol in the presence of acid catalysts such as trifluoroacetic acid (TFA).
  • Hydrolysis and re-esterification: Converting nitrile or other precursors to carboxylic acid, followed by esterification.
  • Microwave-assisted methods: Heating with MeOH/H2O/TFA mixtures at room temperature or slightly elevated temperatures for 12 hours yields methyl esters in excellent yields (up to 94%).

Summary Table of Key Preparation Steps

Step Reaction Type Reactants/Conditions Outcome/Yield Reference
1 Cyclization Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide, triethylamine, reflux in acetonitrile Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate, high yield
2 Electrophilic Bromination NBS in DMF, room temperature 4-bromo substitution on thiazole
3 Amination (2-position) 4-butylaniline, acetic acid, microwave irradiation (~118°C) 2-(4-butylphenylamino) substitution, good yield (60-80%)
4 Esterification MeOH/H2O/TFA (0.1%), room temp, 12 h Methyl 5-carboxylate ester, excellent yield (up to 94%)

Research Outcomes and Optimization Notes

  • Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times and improves yields in amination and esterification steps.
  • Reaction Monitoring: Careful control of bromination conditions is critical to prevent debromination during subsequent transformations such as the Arbuzov reaction.
  • Reagent Ratios: Excess thioacetamide and amine bases improve cyclization efficiency and yield of thiazole intermediates.
  • Versatility: The synthetic route allows for variation in the 2-position substituent by using different anilines, enabling the preparation of compound libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(4-butylphenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Thiazole Derivatives

Compound Name Substituents Melting Point (°C) Key Functional Groups References
Target Compound : Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate 4-Br, 2-(4-butylphenylamino), 5-COOCH₃ Not reported Bromine, butylphenylamino, ester
Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (6g) 4-(CHBr₂), 2-(2-FC₆H₄), 5-COOCH₃ 132–134 Dibromomethyl, fluorophenyl
Methyl 4-(dibromomethyl)-2-(4-methoxyphenyl)thiazole-5-carboxylate (6h) 4-(CHBr₂), 2-(4-MeO-C₆H₄), 5-COOCH₃ 104–106 Dibromomethyl, methoxyphenyl
Methyl 4-(dibromomethyl)-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate (6i) 4-(CHBr₂), 2-(4-CF₃-C₆H₄), 5-COOCH₃ 81–82 Dibromomethyl, trifluoromethylphenyl
Methyl 2-amino-5-(4-bromophenyl)thiazole-4-carboxylate 2-NH₂, 5-(4-BrC₆H₄), 4-COOCH₃ Not reported Amino, bromophenyl
Methyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate 4-Br, 2-(4-ClC₆H₄SO₂), 5-COOCH₃ Not reported Bromine, sulfonyl

Key Observations :

  • Substituent Effects : The dibromomethyl group in compounds like 6g–6i increases molecular weight and polarizability compared to the target compound’s simpler bromine substituent .
  • Aromatic Substituents : Electron-withdrawing groups (e.g., -CF₃ in 6i) lower melting points compared to electron-donating groups (e.g., -OMe in 6h) .
  • Amino vs.

Antiviral Activity:

  • Third-generation analogs (e.g., dihydroxypropylamide derivatives of 6g–6i) exhibit enhanced antiviral potency and metabolic stability compared to parent compounds. The 4-butylphenylamino group in the target compound may similarly improve therapeutic indices by reducing off-target interactions .
  • Metabolic Stability : Bulky substituents like the butyl chain may slow hepatic metabolism, extending half-life .

Kinase Inhibition:

  • Ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate () demonstrates the role of amino-protected thiazoles in kinase inhibition, suggesting the target compound’s amino group could modulate CDK9 or similar targets .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Methyl esters (target compound) are typically hydrolyzed slower than ethyl esters (), reducing first-pass metabolism .

Biological Activity

Methyl 4-bromo-2-(4-butylphenylamino)thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and pharmacological effects, supported by data tables and relevant research findings.

  • Molecular Formula : C15H17BrN2O2S
  • Molecular Weight : 369.28 g/mol
  • CAS Number : 1000577-42-3

Biological Activity Overview

The compound exhibits various biological activities, particularly in the realm of cancer research. Its structural features contribute to its interaction with biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, possess anticancer properties. Specifically, studies have shown that modifications in the thiazole structure can enhance antiproliferative activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to inhibit tubulin polymerization, which is crucial for cancer cell division and growth. This mechanism is similar to that of other known anticancer agents.
    • Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Case Study Data :
    • A study demonstrated that thiazole derivatives showed improved potency against melanoma and prostate cancer cells compared to earlier compounds in the series, with IC50 values in the low nanomolar range .
CompoundCancer Cell LineIC50 (nM)
This compoundMelanoma< 50
This compoundProstate Cancer< 40

Pharmacological Effects

Beyond its anticancer properties, this compound has shown promise in other areas:

  • Diabetes Management :
    • Similar thiazole derivatives have been studied for their effects on insulin sensitivity and lipid profiles in diabetic models. For instance, a related compound demonstrated significant improvements in hyperglycemia and lipid levels in diabetic rats .
  • Antioxidant Properties :
    • Thiazole compounds are noted for their antioxidant activities, which help mitigate oxidative stress—a factor in many chronic diseases.

Q & A

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases or proteases. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the butyl chain .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes.
  • Pharmacophore Mapping : Identify critical features (e.g., bromine as a halogen bond donor) using MOE .

Case Study : Docking of a related compound () revealed binding to the ATP pocket of EGFR kinase (RMSD <2.0 Å) .

How to analyze conflicting crystallography data for this compound?

Advanced Research Question

  • Software Cross-Validation : Refine XRD data using SHELXL (for small molecules) and PHENIX (for validation) to resolve discrepancies in bond lengths/angles .
  • Twinned Data Handling : Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
  • Comparative Metrics : Check R-factor (<5%), Rfree, and electron density maps (e.g., omit maps for ambiguous regions) .

Example : highlights SHELXL’s robustness in refining high-resolution (<1.0 Å) data for thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.